molecular formula C6H13NO3 B13231854 1-(Morpholin-2-yl)ethane-1,2-diol

1-(Morpholin-2-yl)ethane-1,2-diol

Cat. No.: B13231854
M. Wt: 147.17 g/mol
InChI Key: KAFYFJBMXVWYRW-UHFFFAOYSA-N
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Description

1-(Morpholin-2-yl)ethane-1,2-diol is a chemical compound with the molecular formula C6H13NO3 It is a derivative of morpholine, a heterocyclic amine, and contains both an ethane-1,2-diol and a morpholin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-2-yl)ethane-1,2-diol typically involves the reaction of morpholine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with morpholine. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where reactants are fed into a reactor at a constant rate. This method allows for better control over reaction conditions and can lead to higher yields and consistent product quality. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-2-yl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

1-(Morpholin-2-yl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Morpholin-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

1-(Morpholin-2-yl)ethane-1,2-diol can be compared with other similar compounds, such as:

    Morpholine: A simpler compound that lacks the ethane-1,2-diol group.

    Ethanolamine: Contains an amino group and a hydroxyl group but lacks the morpholine ring.

    2-(Morpholin-4-yl)ethanol: Similar structure but with a different substitution pattern on the morpholine ring.

The uniqueness of this compound lies in its combination of the morpholine ring and the ethane-1,2-diol group, which imparts specific chemical and biological properties not found in the other compounds.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

1-morpholin-2-ylethane-1,2-diol

InChI

InChI=1S/C6H13NO3/c8-4-5(9)6-3-7-1-2-10-6/h5-9H,1-4H2

InChI Key

KAFYFJBMXVWYRW-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C(CO)O

Origin of Product

United States

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